L-Lactic Acid Demonstrates Significantly Greater Antimicrobial Activity Than D-Lactic Acid Against Foodborne Pathogens at 0.2 mg/mL
In a direct head-to-head comparison using three common foodborne pathogenic bacterial strains, L-lactic acid exhibited significantly greater antibacterial activity than D-lactic acid when tested at a concentration of 0.2 mg/mL with bacterial density of 10⁵–10⁶ CFU/mL [1]. Both enantiomers displayed identical MIC values (0.1 mg/mL) and MBC values (3.2 mg/mL for S. aureus and S. flexneri; 1.6 mg/mL for E. coli), but the degree of growth inhibition at the 0.2 mg/mL test concentration clearly favored the L-isomer [1].
| Evidence Dimension | Antibacterial inhibitory activity at fixed concentration |
|---|---|
| Target Compound Data | L-lactic acid: significantly greater inhibition |
| Comparator Or Baseline | D-lactic acid: lower inhibition |
| Quantified Difference | Significant difference (p < 0.05; qualitative assessment at 0.2 mg/mL) |
| Conditions | S. aureus, E. coli ATCC 43889, S. flexneri CMCC 51334; 10⁵–10⁶ CFU/mL; lactic acid at 0.2 mg/mL |
Why This Matters
Procurement of L-lactic acid over D-lactic acid or racemic DL-lactic acid yields measurably superior antimicrobial performance in food preservation applications requiring pathogen control at moderate acid concentrations.
- [1] Gao CX, Wu ZJ. Antibacterial Activity of L- and D-Lactic Acid against Three Foodborne Pathogenic Bacteria. Journal of Dairy Science and Technology, 2014, 37(5): 1-4. View Source
